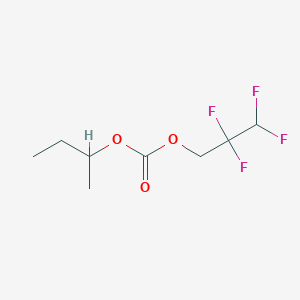
sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate: is an organofluorine compound with the molecular formula C8H12F4O3. This compound is characterized by the presence of a carbonate group bonded to a sec-butyl group and a 2,2,3,3-tetrafluoropropyl group. It is used in various chemical applications due to its unique properties imparted by the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of sec-butyl alcohol with 2,2,3,3-tetrafluoropropyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
sec-Butyl alcohol+2,2,3,3-tetrafluoropropyl chloroformate→sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of sec-butyl alcohol and 2,2,3,3-tetrafluoropropanol.
Substitution Reactions: The carbonate group can be substituted by nucleophiles, such as amines or thiols, resulting in the formation of corresponding carbamates or thiocarbonates.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Hydrolysis: sec-Butyl alcohol and 2,2,3,3-tetrafluoropropanol.
Substitution: sec-Butyl carbamate or sec-Butyl thiocarbonate, depending on the nucleophile used.
Scientific Research Applications
sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various fluorinated organic compounds.
Pharmaceuticals: The compound can be used in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Materials Science: It is utilized in the preparation of fluorinated polymers and coatings, which possess unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate involves the reactivity of the carbonate group. The compound can act as an electrophile, reacting with nucleophiles to form new carbon-oxygen or carbon-sulfur bonds. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
- sec-Butyl methyl carbonate
- sec-Butyl ethyl carbonate
- sec-Butyl phenyl carbonate
Comparison:
- Fluorine Substitution: sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to the presence of four fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns compared to non-fluorinated analogs, making it suitable for specific applications in organic synthesis and pharmaceuticals.
Properties
Molecular Formula |
C8H12F4O3 |
|---|---|
Molecular Weight |
232.17 g/mol |
IUPAC Name |
butan-2-yl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C8H12F4O3/c1-3-5(2)15-7(13)14-4-8(11,12)6(9)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
BMPQKPYQXJVPAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















